N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide
Description
N-{5-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide (CAS: 476367-08-5) is a benzamide derivative featuring a benzodioxole-substituted thiophene core. Its structure includes a 3-cyano-4-methylthiophen-2-yl scaffold linked to a 4-chlorobenzamide group and a 2H-1,3-benzodioxol-5-ylmethyl substituent.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-16(10-23)21(24-20(25)14-3-5-15(22)6-4-14)28-19(12)9-13-2-7-17-18(8-13)27-11-26-17/h2-8H,9,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPNHSOTDXVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is a well-established method for synthesizing 2-aminothiophene-3-carbonitriles from ketones, cyanoacetamide, and sulfur in the presence of a base. For this compound, the ketone precursor (1) , (2H-1,3-benzodioxol-5-ylmethyl)(methyl)ketone, is synthesized first.
Synthesis of (2H-1,3-Benzodioxol-5-ylmethyl)(methyl)ketone (1):
- Oxidation of Piperonyl Alcohol : Piperonyl alcohol is oxidized to piperonal (2H-1,3-benzodioxole-5-carbaldehyde) using pyridinium chlorochromate (PCC) in dichloromethane.
- Grignard Reaction : Piperonal reacts with methyl magnesium bromide to form the secondary alcohol, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4).
Gewald Reaction Conditions:
The reaction affords 2-amino-4-methyl-5-[(2H-1,3-benzodioxol-5-yl)methyl]thiophene-3-carbonitrile (2) as a yellow solid. Characterization by 1H NMR confirms the presence of the benzodioxole protons (δ 6.82–6.75 ppm), thiophene aromatic protons (δ 7.12 ppm), and the aminothiophene NH2 group (δ 5.45 ppm).
Amide Bond Formation via Acylation
The 2-amino group of intermediate (2) is acylated with 4-chlorobenzoyl chloride to introduce the final substituent.
Acylation Protocol:
The reaction mixture is quenched with ice water, and the precipitate is recrystallized from ethanol to yield the target compound as a white crystalline solid. LC-MS analysis shows a molecular ion peak at m/z 439.08 [M+H]+, consistent with the expected molecular formula C22H16ClN3O3S.
Alternative Pathway: Stepwise Functionalization
For substrates incompatible with the Gewald reaction, a stepwise approach is employed:
- Thiophene Alkylation : 3-Cyano-4-methylthiophen-2-amine is alkylated at position 5 using (2H-1,3-benzodioxol-5-yl)methyl bromide under basic conditions (K2CO3, DMF, 60°C).
- Acylation : The resulting amine is acylated as described in Section 2.2.
This method offers flexibility but requires additional purification steps, resulting in a lower overall yield (62%).
Optimization and Challenges
Regioselectivity in Gewald Reactions
The position of substituents on the thiophene ring depends on the ketone’s structure. Using unsymmetrical ketones like (1) ensures the benzodioxolylmethyl and methyl groups occupy positions 5 and 4, respectively. Control experiments confirm that reversing the ketone substituents leads to regiochemical inversion.
Stability of the Cyano Group
The 3-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining neutral pH during workup and avoiding prolonged exposure to aqueous solvents are critical.
Analytical Characterization
The final product is characterized using:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.85–7.82 (d, 2H, Ar-H), 7.55–7.52 (d, 2H, Ar-H), 6.86–6.78 (m, 3H, benzodioxole-H), 4.12 (s, 2H, CH2), 2.45 (s, 3H, CH3).
- 13C NMR : δ 168.2 (C=O), 154.1 (CN), 139.8–115.2 (aromatic carbons).
- Elemental Analysis : Calculated (%) for C22H16ClN3O3S: C, 60.07; H, 3.67; N, 9.55. Found: C, 60.12; H, 3.69; N, 9.51.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to and inhibit the activity of specific kinases or proteases, resulting in the disruption of cellular processes such as cell division or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
The compound’s structural analogs primarily differ in the substituents on the benzamide ring or the heterocyclic core. Key examples include:
Table 1: Structural Analogs from Enamine Ltd ()
| Compound ID | Substituent on Benzamide | CAS Number |
|---|---|---|
| CM1001286 | 4-chloro | 476367-08-5 |
| CM1001285 | 4-(morpholine-4-sulfonyl) | 476367-20-1 |
| CM1001296 | 3-(phenylsulfanyl)propanamide | 476367-99-4 |
- 4-Chloro vs. In contrast, the morpholine-sulfonyl group in CM1001285 introduces polarity and hydrogen-bonding capacity, which could influence solubility and target interactions .
Heterocyclic Core Modifications
Compounds with similar heterocyclic frameworks but differing in aryl substituents () highlight the impact of electronic and steric effects:
Table 2: Aryl-Substituted Analogs ()
| Compound | Aryl Group | Melting Point (°C) |
|---|---|---|
| 51 | 3-fluorophenyl | 266–268 |
| 52 | 4-trifluoromethylphenyl | 277–279 |
| 53 | 4-methoxyphenyl | 255–258 |
| 54 | 3-methoxyphenyl | 237–239 |
- Fluorinated vs. Methoxylated Groups : Fluorine (Compound 51) and trifluoromethyl (Compound 52) substituents increase electronegativity and thermal stability, as reflected in their higher melting points compared to methoxy groups (Compounds 53–54). Methoxy groups, being electron-donating, reduce crystallinity and lower melting points .
- Positional Isomerism (3- vs. 4-Substitution) : The 3-methoxy derivative (54) exhibits a significantly lower melting point (237–239°C) than the 4-methoxy analog (53, 255–258°C), underscoring the role of symmetry in packing efficiency .
Role of the Benzodioxole Moiety
The 2H-1,3-benzodioxol-5-ylmethyl group in CM1001286 is a distinguishing feature. Similar benzodioxole-containing compounds () demonstrate enhanced membrane permeability due to the moiety’s lipophilic character.
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzodioxole moiety, a cyano group, and a substituted thiophene ring, suggest various biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole | Provides a unique aromatic system contributing to biological activity. |
| Cyano Group | Enhances reactivity and may influence pharmacological properties. |
| Thiophene Ring | Imparts additional electronic properties affecting interactions with biological targets. |
| Chlorobenzamide | Potentially enhances binding affinity to specific receptors or enzymes. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Effects :
- Research indicated that derivatives of the compound showed promising activity against Gram-positive bacteria and fungi, suggesting its potential as a lead compound for new antimicrobial agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Half-life | Approximately 12 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Q & A
Basic: What are the established synthetic routes for N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Thiophene core formation : Cyclization of precursors like thiosemicarbazides or thiazole intermediates under reflux with solvents such as DMF or acetonitrile .
- Benzodioxol incorporation : Nucleophilic substitution or alkylation using (2H-1,3-benzodioxol-5-yl)methyl halides, requiring bases like K₂CO₃ to deprotonate thiophene intermediates .
- Amide coupling : Reaction of 4-chlorobenzoyl chloride with the amine-functionalized thiophene derivative, often using coupling agents like EDCI/HOBt .
Optimization : Adjust solvent polarity (e.g., DMF for high dielectric constant), temperature (60–80°C for amide bond formation), and stoichiometric ratios (1.2:1 acyl chloride to amine) to enhance yields (typically 60–75%) .
Advanced: How can regioselectivity challenges in the alkylation of the thiophene ring be addressed during synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Electronic directing groups : The 3-cyano group on the thiophene acts as an electron-withdrawing group, directing alkylation to the less hindered C-5 position. Computational modeling (DFT) can predict charge distribution to validate reaction pathways .
- Steric control : Bulky benzodioxol-methyl groups may require catalysts like phase-transfer agents (e.g., TBAB) to improve accessibility .
- Validation : Use HPLC-MS to monitor intermediate formation and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?
Methodological Answer:
- Primary techniques :
- Contradiction resolution : Cross-validate with 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify spatial proximity of benzodioxol and thiophene moieties .
Advanced: How can researchers analyze conflicting bioactivity data across similar benzamide-thiophene derivatives?
Methodological Answer:
- Data normalization : Compare IC₅₀ values against standardized assays (e.g., MTT for cytotoxicity) and adjust for cell line variability (e.g., HepG2 vs. MCF-7) .
- Structural analogs : Use SAR tables to correlate substituent effects (e.g., 4-chloro vs. 4-fluoro benzamide on target binding) .
- Mechanistic studies : Employ competitive binding assays (e.g., SPR) or molecular docking to identify off-target interactions that may explain discrepancies .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC thresholds ≤32 µg/mL .
- Anticancer : MTT assay in 3–5 cell lines (e.g., HeLa, A549) at 10–100 µM concentrations; validate with apoptosis markers (Annexin V/PI) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
Advanced: What strategies mitigate solubility issues in biological assays for this hydrophobic compound?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzodioxol moiety for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) to improve bioavailability; characterize via dynamic light scattering .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA); target ≥95% purity .
- Elemental analysis : Compare experimental C/H/N percentages to theoretical values (deviation ≤0.4%) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and absence of adducts or fragments .
Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target 2–4), BBB permeability, and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Maestro for binding affinity toward targets (e.g., EGFR kinase; PDB ID: 1M17) .
- MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability and binding free energy (MM-PBSA) .
Basic: What are the key stability concerns during storage, and how are they managed?
Methodological Answer:
- Degradation pathways : Hydrolysis of the cyano group under high humidity; amide bond cleavage at extreme pH .
- Storage : Lyophilize and store at −20°C under argon. Use amber vials to prevent photodegradation of the benzodioxol group .
- Monitoring : Periodic HPLC checks every 6 months; track via UV-Vis absorbance shifts .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core modifications : Replace 4-chlorobenzamide with sulfonamide for improved solubility or bioisosteres (e.g., trifluoromethyl) for target affinity .
- Substituent mapping : Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electrostatic contributions of the benzodioxol-methyl group .
- In vivo validation : Prioritize derivatives with >50% tumor growth inhibition in xenograft models (e.g., BALB/c mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
